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molecular formula C12H7Cl2N3 B8509480 3-(2,6-dichloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

3-(2,6-dichloropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8509480
M. Wt: 264.11 g/mol
InChI Key: IIIKRLJIBPHJMK-UHFFFAOYSA-N
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Patent
US08435980B2

Procedure details

To a solution of Example 7a (5.72 g, 15 mmol) in 60 mL ethanol/water (5/1) was added powdered KOH (2 g, 35 mmol). The resulting solution was heated at 40° C. for 2 hours. Most of the solvent was removed in vacuo, and the residue was diluted with ethyl acetate. A solid was filtered from the material and discarded. The organics were washed with water, brine, dried over MgSO4, filtered, and concentrated. The crude material was triturated with dichloromethane and filtered, giving 3.5 g of the title compound as a white solid. MS (ESI+) m/z 263.6 (M+H)+.
Name
solution
Quantity
5.72 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]2[C:16]3[C:11](=[N:12][CH:13]=[CH:14][CH:15]=3)[N:10](S(C3C=CC=CC=3)(=O)=O)[CH:9]=2)[CH:5]=[C:4]([Cl:26])[N:3]=1.[OH-].[K+]>C(O)C.O>[Cl:26][C:4]1[CH:5]=[C:6]([C:8]2[C:16]3[C:11](=[N:12][CH:13]=[CH:14][CH:15]=3)[NH:10][CH:9]=2)[CH:7]=[C:2]([Cl:1])[N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
solution
Quantity
5.72 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C1=CN(C2=NC=CC=C21)S(=O)(=O)C2=CC=CC=C2)Cl
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
ethanol water
Quantity
60 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate
FILTRATION
Type
FILTRATION
Details
A solid was filtered from the material
WASH
Type
WASH
Details
The organics were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was triturated with dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC(=C1)C1=CNC2=NC=CC=C21)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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